molecular formula C27H24O11 B570524 BCECF CAS No. 85138-49-4

BCECF

Cat. No. B570524
CAS RN: 85138-49-4
M. Wt: 524.5 g/mol
InChI Key: JYHWIMBCXNSGSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of BCECF is C27H20O11 . The structure of this compound includes a spiro-isobenzofuran moiety, which is part of the fluorescein core, and carboxyethyl groups attached to the xanthene ring . The exact molecular structure analysis of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 520.4 . It has an emission maximum at 535 nm and can be excited at 440 nm and 490 nm . The pKa of this compound is approximately 6.98, making it ideal for measuring changes ± 1 pH unit around pH 7 .

Scientific Research Applications

  • pH Regulation in Cultured Human Kidney Proximal Tubule Cells : BCECF is used to study pH regulating mechanisms in cultured human kidney proximal tubule cells. It is a reliable method for intracellular pH measurements in various cell types, including single cells, cell suspensions, and confluent cultures (Bergman et al., 1991).

  • Intracellular Distribution and Homogeneous Response : this compound's behavior in various cell lines is studied using confocal laser scanning microscopy. Despite its inhomogeneous intracellular distribution, this compound consistently reports the pH of one cellular compartment, the cytosol (Weinlich et al., 1998).

  • Drug Efflux Transport Properties : this compound is employed to examine multidrug resistance-associated protein (MRP) transporter activity in cells. It is used to assess drug efflux transporter interactions, providing insights into cellular drug resistance mechanisms (Bachmeier et al., 2004).

  • Translational Mobility in Cell Cytoplasm : this compound is used to measure the translational mobility of small solutes in cell cytoplasm, providing quantitative data on factors that hinder solute translation in cellular environments (Kao et al., 1993).

  • Intracellular Single-Cell pH Measurement : this compound is utilized in the development of fiber-optic-based micro-probes for intracellular single-cell pH measurement, offering high resolution and response times within a biologically relevant pH range (Yang et al., 2015).

  • Measuring Gastric Intramucosal pH Variations : this compound fluorescence ratio imaging is evaluated for measuring intramucosal pH in vivo, demonstrating its potential in medical diagnostics (Rochon et al., 2007).

Mechanism of Action

Target of Action

BCECF (2′,7′‐bis‐(2‐carboxyethyl)‐5‐(and‐6)‐carboxyfluorescein) is primarily targeted towards intracellular pH . It is the most widely used fluorescent indicator for intracellular pH . The pKa of 7.0 is ideally matched to the normal range of cytoplasmic pH (~6.8–7.4) .

Mode of Action

This compound operates through a pH-dependent fluorescence excitation profile . The acetoxymethyl (AM) ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . This compound AM is nonfluorescent. Its conversion to fluorescent this compound via the action of intracellular esterases can be used as an indicator of cell viability .

Biochemical Pathways

This compound is involved in the biochemical pathway of pH regulation in cells . Intracellular pH plays an important modulating role in many cellular events, including cell proliferation and apoptosis, cell volume regulation, cellular metabolism, calcium regulation, receptor-mediated signal transduction, ion transport, and endocytosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion from a non-fluorescent form (this compound AM) to a fluorescent form (this compound) via the action of intracellular esterases . This conversion can be used as an indicator of cell viability . The fluorescence kinetic profiles of this compound provide information about tissue perfusion .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal that is proportional to the pH level within the cell . This allows for the ratiometric measurement of intracellular pH . The fluorescence excitation profile of this compound is pH-dependent, allowing for the implementation of ratiometric measurement techniques .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of light and temperature . This compound should be protected from light and stored at room temperature . The fluorescence characteristics and pharmacokinetic profiles of this compound can be affected by the blood content of the illuminated area and the time range in which the measurement is performed .

Safety and Hazards

While specific safety and hazard information for BCECF is not provided in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules within the cell. The compound’s fluorescence intensity is proportional to the pH near its pKa of 6.98, making it an excellent indicator over the physiological pH range of 6.5–7.5 . BCECF can be incorporated into intact living cells and responds sensitively to pH dynamics using a variety of optical instrumentation . The cell-permeant this compound acetoxymethyl ester can be added to cell media for loading live cell populations, where intracellular esterases hydrolyze the esters, leaving this compound trapped inside the cell .

Cellular Effects

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein has significant effects on various types of cells and cellular processes. It influences cell function by altering intracellular pH, which is critical for many cellular functions such as protein synthesis, enzymatic activity, and ion channel conductivity . This compound is used to monitor changes in intracellular pH, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, high intracellular concentrations of this compound can inhibit Na+/H+ exchange rates by over 50%, impacting cellular homeostasis .

Molecular Mechanism

The mechanism of action of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein involves its ability to measure changes in cytosolic pH. This compound is a dual-excitation ratiometric pH indicator, meaning it can measure pH by determining the ratio of emission intensity at different excitation wavelengths . The acetoxymethyl ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . Once inside the cell, the ester groups are cleaved by nonspecific esterases, resulting in a charged form that is retained within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein can change over time. This compound is stable when stored as directed, typically at -20°C and protected from light . Its fluorescence characteristics can degrade over time, affecting the accuracy of pH measurements . Long-term studies have shown that this compound can remain stable for at least six months when stored properly .

Dosage Effects in Animal Models

The effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein vary with different dosages in animal models. Studies have shown that the compound’s transport kinetics can differ significantly depending on the concentration used . High doses of this compound can lead to toxic or adverse effects, such as significant inhibition of Na+/H+ exchange rates . It is crucial to optimize the dosage to avoid such effects while ensuring accurate pH measurements.

Metabolic Pathways

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is involved in metabolic pathways related to pH regulation. It interacts with enzymes and cofactors that modulate intracellular pH, such as esterases that hydrolyze its acetoxymethyl ester derivative . This compound’s ability to measure pH ratiometrically makes it a valuable tool for studying metabolic flux and changes in metabolite levels .

Transport and Distribution

The transport and distribution of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein within cells and tissues are facilitated by its acetoxymethyl ester derivative. This membrane-permeant form allows this compound to be loaded into cells noninvasively . Once inside, the ester groups are cleaved, and the charged form of this compound is retained within the cell . This property ensures that this compound remains localized within the cytoplasm, providing accurate pH measurements.

Subcellular Localization

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is primarily localized within the cytoplasm of cells. Studies using confocal laser scanning microscopy have shown that this compound fluorescence is higher in the nucleus and mitochondria compared to the cytoplasm . Despite this inhomogeneous distribution, this compound reports the pH of the cytosol, making it a reliable indicator of intracellular pH .

properties

{ "Design of the Synthesis Pathway": "The synthesis of BCECF involves several steps, including the protection and deprotection of functional groups, as well as the use of various reagents to introduce specific chemical modifications. The overall pathway is as follows:", "Starting Materials": [ "2-hydroxyethyl methacrylate", "4,7-bis(chloromethyl)-6,9-dioxaundecanedioic acid", "4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide", "sodium hydroxide", "sodium chloride", "potassium carbonate", "methanol", "hexanes", "acetic acid", "ethyl acetate", "dichloromethane", "tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of carboxylic acid group using diisopropylethylamine and N-hydroxysuccinimide in dimethylformamide", "Step 2: Reaction of protected acid with 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid in the presence of triethylamine to form BCECF precursor", "Step 3: Deprotection of carboxylic acid group using potassium carbonate in methanol", "Step 4: Reaction of precursor with 2-hydroxyethyl methacrylate and 4,7-bis(chloromethyl)-6,9-dioxaundecanedioic acid in the presence of sodium hydroxide to form BCECF", "Step 5: Purification of BCECF using hexanes and acetic acid", "Step 6: Recrystallization of BCECF using ethyl acetate and dichloromethane", "Step 7: Drying of BCECF under vacuum", "Step 8: Characterization of BCECF using various analytical techniques such as NMR, IR, and UV-Vis spectroscopy" ] }

CAS RN

85138-49-4

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

IUPAC Name

3-[7'-(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]propanoic acid;methanediol

InChI

InChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2

InChI Key

JYHWIMBCXNSGSO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O

Appearance

Assay:≥90%A crystalline solid

synonyms

BCECF Acid;  5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid;  2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein;  9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; 

Origin of Product

United States

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